molecular formula C7H5F3O B195918 4-(Trifluoromethyl)phenol CAS No. 402-45-9

4-(Trifluoromethyl)phenol

Cat. No.: B195918
CAS No.: 402-45-9
M. Wt: 162.11 g/mol
InChI Key: BAYGVMXZJBFEMB-UHFFFAOYSA-N
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Mechanism of Action

Biochemical Analysis

. . .

Biochemical Properties

It has been found to bind at the active site of the H61T (His-61→Thr) mutant, showing strong density . This suggests that 4-(Trifluoromethyl)phenol may interact with certain enzymes and proteins, potentially influencing biochemical reactions.

Molecular Mechanism

It is known to bind at the active site of certain mutants, suggesting it may exert its effects through binding interactions with biomolecules

Chemical Reactions Analysis

4-(Trifluoromethyl)phenol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like zinc powder . Major products formed depend on the specific reaction conditions and reagents used.

Properties

IUPAC Name

4-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3O/c8-7(9,10)5-1-3-6(11)4-2-5/h1-4,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAYGVMXZJBFEMB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2075392
Record name 4-(Trifluoromethyl)phenol
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Molecular Weight

162.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

402-45-9
Record name 4-(Trifluoromethyl)phenol
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Record name 4-Trifluoromethylphenol
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Record name 4-(trifluoromethyl)phenol
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Record name 4-(Trifluoromethyl)phenol
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Record name α,α,α-trifluoro-p-cresol
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Record name 4-TRIFLUOROMETHYLPHENOL
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Synthesis routes and methods I

Procedure details

A solution of 3.9 g (20 mmol) of 4-tri-n-butylsiloxy-4-trifluoromethyl-2,5-cyclohexadien-1-one in 10 mL of absolute ethanol was treated successively with 1.3 g (20 mmol) of zinc dust and 10 mL of a solution of 80% acetic acid - 20% water. The mixture was heated to reflux for one hour, allowed to cool to room temperature, and poured into 100 mL of water. The resulting aqueous mixture was extracted with three 50 mL portions of diethyl ether. Combination, drying (MgSO4), and concentration of the ether layers afforded a residue which purified by short path distillation at 5.0 torr. At 60°-65° C., 0.80 g (47% yield) of 4-trifluoromethylphenol was collected.
Name
4-tri-n-butylsiloxy-4-trifluoromethyl-2,5-cyclohexadien-1-one
Quantity
3.9 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
10 mL
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reactant
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0 (± 1) mol
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reactant
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10 mL
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Quantity
1.3 g
Type
catalyst
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Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 60.0 g of propenyl 4-trifluoromethylphenyl ether, 350 ml of methanol and aqueous sulphuric acid (20 ml 98% H2SO4 in 50 ml water) was refluxed for 4 hours. After dilution with 1200 ml water, the product was extracted twice with toluene. Removal of solvent and distillation of the residue gave 33.43 g of 4-trifluoromethylphenol, b.p.: 63°-64° C. at 6 Torr.
Name
propenyl 4-trifluoromethylphenyl ether
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 390 g. of 4-trifluoromethylphenyl benzyl ether in 3580 ml. of ethanol was placed in a low pressure hydrogenation vessel along with 30 g. of 5 percent palladium-on-carbon. An initial hydrogen pressure of 60 psi was used and the solution was hydrogenated at room temperature until the theoretical uptake of hydrogen had been achieved--about 2 hours. The catalyst was removed by filtration. Concentration of the filtrate yielded 4-trifluoromethylphenol, distilling in the range 51°-54° C. at 6 torr. Yield=212 gms. (84.5 percent).
Quantity
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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